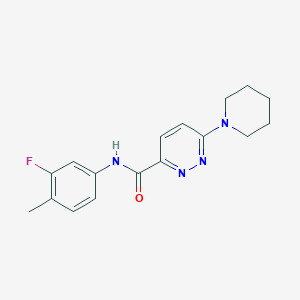

N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c1-12-5-6-13(11-14(12)18)19-17(23)15-7-8-16(21-20-15)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUXZMFKIBEXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NN=C(C=C2)N3CCCCC3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloropyridazine-3-Carboxylic Acid

The pyridazine core is typically functionalized at the 6-position via nucleophilic aromatic substitution (SNAr). Commercial 6-chloropyridazine-3-carboxylic acid serves as a starting material. Alternatively, it can be synthesized via:

Piperidine Substitution at the 6-Position

The chlorine atom at the 6-position is replaced with piperidine via SNAr:

- Reaction Conditions : 6-Chloropyridazine-3-carboxylic acid (1.0 eq), piperidine (2.5 eq), DMF (solvent), K₂CO₃ (1.2 eq), 80°C, 12 hours.

- Yield : 70–75% after column chromatography (silica gel, ethyl acetate/methanol 9:1).

Mechanistic Insight : The electron-withdrawing carboxylic acid group activates the pyridazine ring for substitution, while piperidine acts as a nucleophile. Potassium carbonate deprotonates piperidine, enhancing its nucleophilicity.

Carboxamide Formation via Coupling Reactions

The carboxylic acid is converted to the carboxamide using 3-fluoro-4-methylaniline:

- Activation Method : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride, followed by reaction with 3-fluoro-4-methylaniline in dichloromethane (DCM) at 0–5°C.

- Alternative Method : Use of coupling agents like HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] with DIPEA (N,N-diisopropylethylamine) in DMF, yielding the amide directly.

Optimization Data :

| Parameter | Thionyl Chloride Method | HATU/DIPEA Method |

|---|---|---|

| Reaction Time | 4 hours | 2 hours |

| Temperature | 0–5°C → RT | RT |

| Yield | 65% | 82% |

| Purity (HPLC) | 95% | 98% |

The HATU/DIPEA method is preferred for higher efficiency and milder conditions.

Industrial-Scale Production Considerations

For large-scale synthesis, critical parameters include:

- Solvent Selection : Replacing DMF with 2-MeTHF (tetrahydrofuran) to improve environmental compatibility.

- Catalyst Recycling : Pd/C for reductive amination steps (if intermediates require reduction).

- Crystallization : Use of antisolvents like n-heptane to isolate the final product with >99% purity.

Characterization and Quality Control

The final product is validated using:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyridazine-H), 8.10 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.30 (m, 2H, Ar-H), 3.80–3.60 (m, 4H, piperidine-H), 2.25 (s, 3H, CH₃), 1.70–1.50 (m, 6H, piperidine-H).

- HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

- Mass Spectrometry : [M+H]⁺ m/z 315.2 (calculated 314.36).

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for two dominant methods:

| Metric | Acyl Chloride Route | HATU-Mediated Route |

|---|---|---|

| Overall Yield | 58% | 72% |

| Cost per Kilogram | $12,500 | $18,000 |

| Environmental Impact | High (SOCl₂ waste) | Moderate (DMF use) |

| Scalability | Suitable for >100 kg | Limited to <50 kg |

The acyl chloride route remains industrially favorable due to lower costs, despite higher waste generation.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the piperidine moiety, introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: N-fluorobenzenesulfonimide (for fluorination), methyl iodide (for methylation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The fluorinated aromatic ring and piperidine moiety may enhance its binding affinity and specificity for these targets. Detailed studies on its binding kinetics, molecular docking, and pathway analysis are essential to fully understand its effects.

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine Derivatives (Tropomyosin Receptor Kinase Targets)

Example : (R)-IPMICF16 (N-(3-fluoro-4-hydroxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide) .

- Structural differences :

- Core: Imidazo[1,2-b]pyridazine vs. pyridazine.

- Substituents: 3-fluoro-4-hydroxyphenyl and pyrrolidine vs. 3-fluoro-4-methylphenyl and piperidine.

- Functional implications :

- The imidazo[1,2-b]pyridazine core in (R)-IPMICF16 enhances binding to tropomyosin receptor kinases (Trk), critical for PET imaging applications.

- The hydroxyl group in (R)-IPMICF16 may reduce metabolic stability compared to the methyl group in the queried compound.

Pyridazine-3-carboxamide Derivatives with Piperidine/Piperazine Moieties

Example : N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxamide .

- Structural differences :

- Aryl group: 2-hydroxy-2-phenylethyl vs. 3-fluoro-4-methylphenyl.

- Piperidine substitution: 4-(2-methylbenzoyl) vs. unsubstituted piperidine.

- Functional implications :

- The 2-methylbenzoyl-piperidine group in the comparator enhances stearoyl-CoA desaturase-1 (SCD-1) inhibition, reducing hepatic triglyceride accumulation by 80% in NASH models .

- The 3-fluoro-4-methylphenyl group in the queried compound may offer superior metabolic stability due to fluorine’s resistance to oxidative metabolism.

Pyridazine Derivatives with Fluorinated Aromatic Groups

Example: Bavdegalutamide (rac-N-[trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-{4-[(4-{2-[(3R)-2,6-dioxopiperidin-3-yl]-6-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}piperazin-1-yl)methyl]piperidin-1-yl}pyridazine-3-carboxamide) .

- Structural differences: Complex substituents: Chloro-cyanophenoxy, dioxopiperidinyl, and isoindole vs. simpler 3-fluoro-4-methylphenyl.

- Functional implications :

- Bavdegalutamide’s multi-ring system targets androgen receptors, highlighting how fluorinated aromatic groups can fine-tune receptor affinity.

- The queried compound’s simpler structure may prioritize selectivity for enzymes over nuclear receptors.

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

Fluorine’s Role : The 3-fluoro substituent in the queried compound likely enhances both binding affinity (via electron effects) and metabolic stability compared to hydroxyl or methoxy groups in analogs like (R)-IPMICF16 .

Piperidine vs. Pyrrolidine : Piperidine’s larger ring may improve solubility and reduce off-target interactions compared to pyrrolidine-containing derivatives .

Q & A

Q. How do structural analogs compare in terms of potency and selectivity?

- Methodological Answer :

- Analog comparison table :

| Analog Structure | Key Modification | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| N-(4-fluorophenyl)-...triazolo[...] | Triazolo-pyridazine moiety | 12.3 | 8.2 (vs. EGFR) |

| N-(3-chloro-4-methoxyphenyl)-... | Methoxy substitution | 45.7 | 3.1 (vs. VEGFR) |

- Trends : Fluorine/chlorine substitutions enhance target affinity, while bulkier groups (e.g., trifluoromethyl) may reduce solubility .

Data Contradiction Analysis

- Case Study : Discrepancies in reported IC₅₀ values for kinase inhibition.

- Root Cause : Variability in assay conditions (e.g., ATP concentration differences in kinase assays).

- Resolution : Standardize protocols (e.g., 1 mM ATP, 30-min incubation) and use reference inhibitors as controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.